![molecular formula C24H21N B14259315 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile CAS No. 267428-38-6](/img/structure/B14259315.png)
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the phenylcyclohexylidene intermediate. This intermediate is then reacted with naphthalene-1-carbonitrile under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
科学研究应用
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking can provide insights into its precise mechanism .
相似化合物的比较
Similar Compounds
Similar compounds include other naphthalene derivatives and phenylcyclohexylidene-containing molecules. Examples are:
- 4-[(4-Phenylcyclohexylidene)methyl]benzene-1-carbonitrile
- 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-2-carbonitrile .
Uniqueness
What sets 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
267428-38-6 |
|---|---|
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC 名称 |
4-[(4-phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C24H21N/c25-17-22-15-14-21(23-8-4-5-9-24(22)23)16-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-9,14-16,20H,10-13H2 |
InChI 键 |
NLNLLUXSBASAHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=C(C3=CC=CC=C23)C#N)CCC1C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


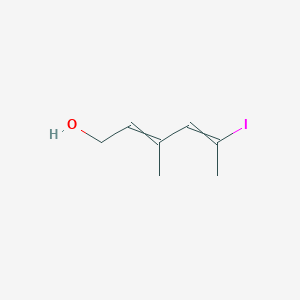
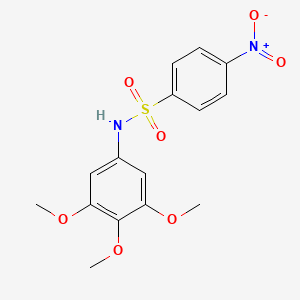

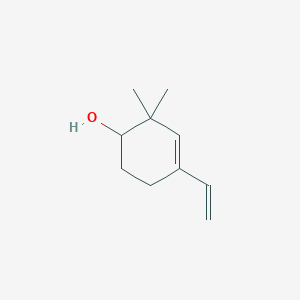
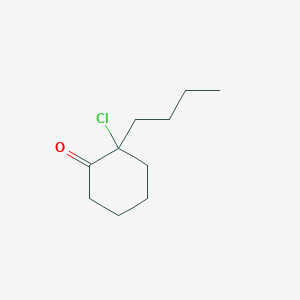
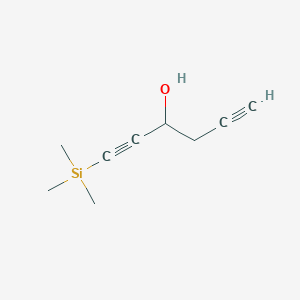
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
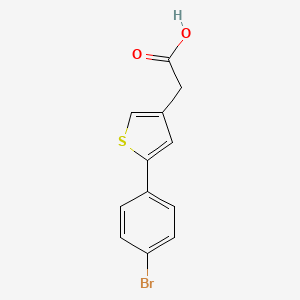

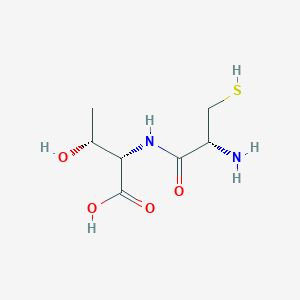


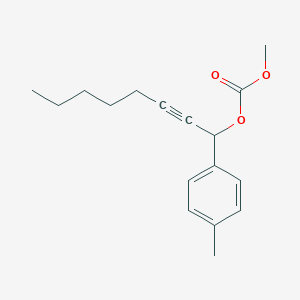
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
